

# Spectroscopic data analysis of N-Phenyldiethanolamine (NMR, IR, MS)

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Compound of Interest

Compound Name: N-Phenyldiethanolamine

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **N-Phenyldiethanolamine**, a compound of interest in various chemical and pharmaceutical applications. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

## **Spectroscopic Data Summary**

The spectroscopic data for **N-Phenyldiethanolamine** is summarized below, providing a quick reference for its characteristic spectral features.

<sup>1</sup>H NMR Data

The proton NMR spectrum reveals the number of different kinds of protons and their immediate chemical environment.



Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~7.2	Multiplet	2H	Ar-H (meta)
2	~6.7	Multiplet	3H	Ar-H (ortho, para)
3	~3.8	Triplet	4H	-N-CH <sub>2</sub> -
4	~3.6	Triplet	4H	-CH2-OH
5	~2.5	Singlet (broad)	2H	-ОН

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Signal	Chemical Shift (δ) ppm	Assignment
1	~148	Ar-C (quaternary, C-N)
2	~129	Ar-CH (meta)
3	~117	Ar-CH (para)
4	~113	Ar-CH (ortho)
5	~61	-CH₂-OH
6	~55	-N-CH <sub>2</sub> -

The IR spectrum highlights the functional groups present in **N-Phenyldiethanolamine**.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3450	Strong, Broad	O-H stretch (alcohol)
3000-3100	Medium	C-H stretch (aromatic)
2850-2950	Medium	C-H stretch (aliphatic)
1590-1610	Strong	C=C stretch (aromatic ring)
1490-1510	Strong	C=C stretch (aromatic ring)
1350-1450	Medium	C-N stretch (aromatic amine)
1000-1100	Strong	C-O stretch (primary alcohol)
740-760	Strong	C-H bend (ortho-disubstituted benzene)
680-700	Strong	C-H bend (monosubstituted benzene)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Proposed Fragment
181	Moderate	[M] <sup>+</sup> (Molecular Ion)
150	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
132	Moderate	[M - CH <sub>2</sub> OH - H <sub>2</sub> O] <sup>+</sup>
120	Moderate	[C <sub>6</sub> H <sub>5</sub> N(CH <sub>2</sub> ) <sub>2</sub> ] <sup>+</sup>
106	High	[C <sub>6</sub> H <sub>5</sub> NCH <sub>3</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

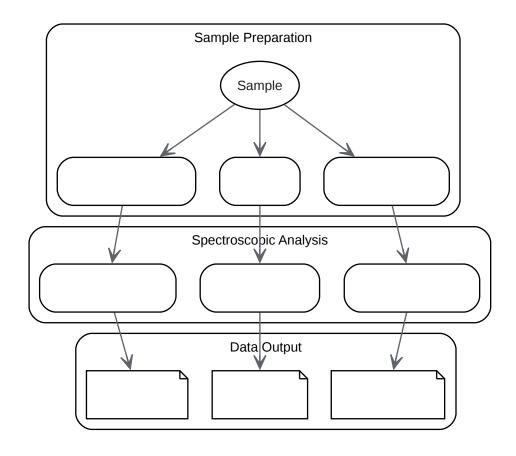


- Sample Preparation: Approximately 10-20 mg of **N-Phenyldiethanolamine** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- 13C NMR Acquisition: The 13C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz. The spectrum was obtained with broadband proton decoupling, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Sample Preparation: A small amount of solid **N-Phenyldiethanolamine** was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared spectrometer. The spectrum was collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the KBr pellet was also recorded and subtracted from the sample spectrum.
- Sample Introduction: A dilute solution of N-Phenyldiethanolamine in methanol was introduced into the mass spectrometer via direct infusion.
- Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500.

### **Visualizations**

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Phenyldiethanolamine**.



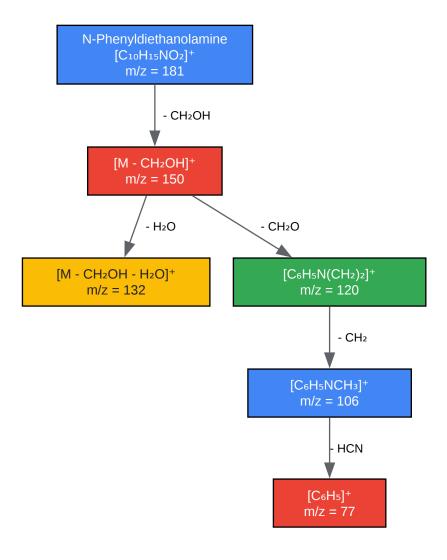


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Spectroscopic Analysis Workflow

The proposed electron ionization fragmentation pathway for **N-Phenyldiethanolamine** is depicted below.





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#### **Proposed MS Fragmentation**

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